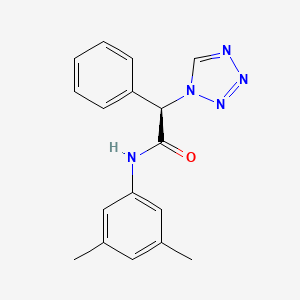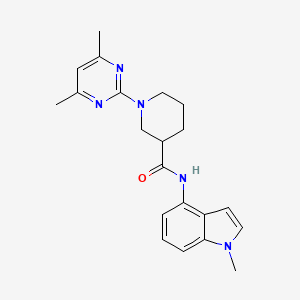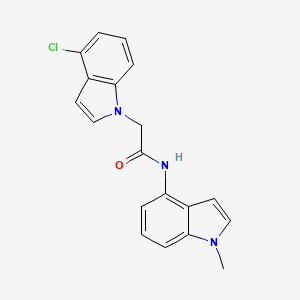![molecular formula C23H31N5O B11001684 (4-Benzylpiperazin-1-yl)[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]methanone](/img/structure/B11001684.png)
(4-Benzylpiperazin-1-yl)[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Benzylpiperazin-1-yl)[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]methanone is a complex organic compound with a molecular weight of 360.33 g/mol It is known for its unique structure, which includes a benzylpiperazine moiety and a dimethylpyrimidinylpiperidine group
Preparation Methods
The synthesis of (4-Benzylpiperazin-1-yl)[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]methanone involves multiple steps. One common method includes the reaction of benzylpiperazine with a suitable piperidine derivative under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to enhance yield and purity .
Chemical Reactions Analysis
(4-Benzylpiperazin-1-yl)[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]methanone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders and cancers.
Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism of action of (4-Benzylpiperazin-1-yl)[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]methanone involves its interaction with specific molecular targets. It binds to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating neurotransmitter systems and inhibiting specific enzymes involved in disease processes .
Comparison with Similar Compounds
Compared to other similar compounds, (4-Benzylpiperazin-1-yl)[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]methanone stands out due to its unique structural features and potential applications. Similar compounds include:
(4-Benzylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride: Known for its use in similar research applications.
4-(4-Benzylpiperazin-1-yl)aniline: Another compound with a benzylpiperazine moiety, used in organic synthesis.
4-Piperidin-1-Ylbenzonitrile: Used as an intermediate in organic synthesis and dye production.
These compounds share some structural similarities but differ in their specific applications and properties.
Properties
Molecular Formula |
C23H31N5O |
|---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
(4-benzylpiperazin-1-yl)-[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]methanone |
InChI |
InChI=1S/C23H31N5O/c1-18-16-19(2)25-23(24-18)28-10-8-21(9-11-28)22(29)27-14-12-26(13-15-27)17-20-6-4-3-5-7-20/h3-7,16,21H,8-15,17H2,1-2H3 |
InChI Key |
NARTUKUZUNZCRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCC(CC2)C(=O)N3CCN(CC3)CC4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3-methylbutyl)-1-oxo-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11001614.png)
![[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl]methanone](/img/structure/B11001620.png)
![[5-(2-Chlorophenyl)furan-2-yl][4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone](/img/structure/B11001622.png)

![1-benzyl-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11001639.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]acetamide](/img/structure/B11001640.png)

![{4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}[trans-4-(1H-tetrazol-1-ylmethyl)cyclohexyl]methanone](/img/structure/B11001644.png)
![N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B11001647.png)
![2,3,5,6,9-pentamethyl-7H-furo[3,2-g]chromene-7-thione](/img/structure/B11001653.png)
![4-(3-chlorophenyl)-N-{2-[(1-methyl-1H-pyrazol-4-yl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B11001658.png)
![N-{2-[(3-fluorobenzyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B11001665.png)

